REACTION_SMILES
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[Al+3:2].[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:26][OH:27].[CH3:7][O:8][c:9]1[cH:10][c:11]([O:12][CH2:13][C:14]#[N:15])[cH:16][cH:17][c:18]1[O:19][CH3:20].[Cl:23][CH2:24][Cl:25].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:22].[OH-:21]>>[CH3:7][O:8][c:9]1[cH:10][c:11]([O:12][CH2:13][CH2:14][NH2:15])[cH:16][cH:17][c:18]1[O:19][CH3:20]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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COc1ccc(OCC#N)cc1OC
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
COc1ccc(OCC#N)cc1OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(OCCN)cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |